molecular formula C14H15N B8123876 4-Ethynyl-1-isobutyl-1H-indole

4-Ethynyl-1-isobutyl-1H-indole

Cat. No.: B8123876
M. Wt: 197.27 g/mol
InChI Key: LONAWNSXGXTYEQ-UHFFFAOYSA-N
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Description

4-Ethynyl-1-isobutyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The presence of an ethynyl group at the 4-position and an isobutyl group at the 1-position of the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-isobutyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-isobutyl-1H-indole and ethynyl magnesium bromide.

    Grignard Reaction: The 4-bromo-1-isobutyl-1H-indole undergoes a Grignard reaction with ethynyl magnesium bromide to form the desired product. The reaction is carried out in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-isobutyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in dry ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in acetic acid, sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of this compound-3-carbaldehyde.

    Reduction: Formation of 4-ethyl-1-isobutyl-1H-indole.

    Substitution: Formation of 4-nitro-1-isobutyl-1H-indole, 4-bromo-1-isobutyl-1H-indole, and 4-sulfonyl-1-isobutyl-1H-indole.

Scientific Research Applications

4-Ethynyl-1-isobutyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor in the development of novel organic compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate.

    Industry: Utilized in the development of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-isobutyl-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease pathways.

    Pathways Involved: The compound may affect signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor-kappa B (NF-κB) pathway. These pathways play crucial roles in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-Ethynyl-1-isobutyl-1H-indole can be compared with other similar indole derivatives:

    4-Ethynyl-1-methyl-1H-indole: Similar structure but with a methyl group instead of an isobutyl group. It may exhibit different biological activities and reactivity.

    4-Ethynyl-1-phenyl-1H-indole: Contains a phenyl group at the 1-position. This compound may have distinct pharmacological properties and applications.

    4-Ethynyl-1-ethyl-1H-indole: Similar to this compound but with an ethyl group. It may show variations in its chemical reactivity and biological effects.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo diverse chemical reactions and interact with biological targets, making it valuable for research and industrial applications. Further studies on its properties and applications can lead to the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

4-ethynyl-1-(2-methylpropyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-4-12-6-5-7-14-13(12)8-9-15(14)10-11(2)3/h1,5-9,11H,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONAWNSXGXTYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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